3‑Oxy vs 4‑Oxy Piperidine Regiochemistry: 15‑Fold Potency Gap in TBK1 Biochemical Assay
In a direct head‑to‑head SAR study on the same imidazopyridazine core, the inhibitor elaborated from tert‑butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate gave a TBK1 IC₅₀ of 5.1 nM, whereas the equivalent inhibitor derived from the 4‑oxy‑piperidine regioisomer (tert‑butyl 4-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate) exhibited an IC₅₀ of 78 nM [1].
| Evidence Dimension | TBK1 enzyme inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 5.1 nM (final inhibitor from target intermediate) |
| Comparator Or Baseline | 78 nM (final inhibitor from 4‑oxy‑piperidine analog) |
| Quantified Difference | 15‑fold improvement (lower IC₅₀) |
| Conditions | TBK1 HTRF biochemical assay, ATP at Km, 1 h incubation, n=3 |
Why This Matters
Procuring the 3‑oxy regioisomer is non‑negotiable for programs targeting low‑nanomolar TBK1 potency; the 4‑oxy isomer leads to a steep potency cliff, wasting synthetic resources.
- [1] WO2017009798A1 (2017) – Imidazopyridazine derivatives as TBK1 inhibitors. View Source
